molecular formula C19H26N2O6 B2837535 Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate CAS No. 1009751-17-0

Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B2837535
CAS No.: 1009751-17-0
M. Wt: 378.425
InChI Key: KIFHLIVYVDAGPU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate typically involves multi-step organic reactions

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Tert-butyl Ester: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of Phenoxyethoxy Group: The phenoxyethoxy group is typically introduced through nucleophilic substitution reactions, where a phenoxyethanol derivative reacts with an appropriate leaving group on the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethoxy group can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. The phenoxyethoxy group can enhance its lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Similar in structure but lacks the phenoxyethoxy group.

    Phenoxyethanol derivatives: Share the phenoxyethoxy group but differ in the rest of the structure.

Uniqueness

Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it particularly versatile for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-9-20-17(23)15(21)13-16(22)26-12-11-25-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFHLIVYVDAGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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